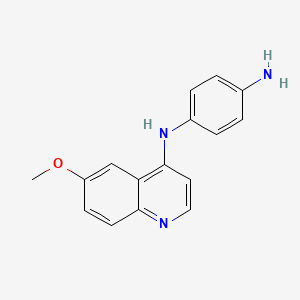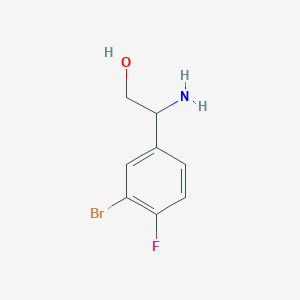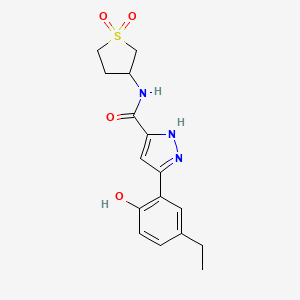![molecular formula C6H11NO2S3 B12112431 3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione](/img/structure/B12112431.png)
3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-[(Méthylthiothioxométhyl)amino]thiolane-1,1-dione est un composé appartenant à la classe des dérivés de thiolane. Les dérivés de thiolane sont connus pour leurs propriétés chimiques diverses et leurs applications potentielles dans divers domaines tels que la chimie, la biologie et l'industrie. Ce composé est caractérisé par la présence d'un cycle thiolane, qui est un cycle à cinq chaînons contenant du soufre.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-[(Méthylthiothioxométhyl)amino]thiolane-1,1-dione peut être réalisée selon plusieurs voies de synthèse. Une méthode courante implique la réaction de condensation de dérivés d'acide thioglycolique avec des composés carbonylés α,β-insaturés en conditions basiques. Cette réaction nécessite généralement l'utilisation d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium et est réalisée à des températures élevées pour faciliter la formation du cycle thiolane .
Méthodes de production industrielle
En milieu industriel, la production de 3-[(Méthylthiothioxométhyl)amino]thiolane-1,1-dione peut impliquer l'utilisation de réacteurs à flux continu afin d'optimiser les conditions de réaction et d'améliorer le rendement. L'utilisation de catalyseurs tels que le nickel de Raney peut également améliorer l'efficacité du processus de synthèse .
Analyse Des Réactions Chimiques
Types de réactions
La 3-[(Méthylthiothioxométhyl)amino]thiolane-1,1-dione subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.
Réactifs et conditions courants
Oxydation : Le composé peut être oxydé en utilisant des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium en conditions acides ou basiques.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut produire des dérivés de thiolane avec des groupes fonctionnels réduits .
Applications de recherche scientifique
La 3-[(Méthylthiothioxométhyl)amino]thiolane-1,1-dione présente plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme élément constitutif dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Médecine : Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique, notamment dans le traitement des maladies impliquant le stress oxydatif et l'inflammation.
Mécanisme d'action
Le mécanisme d'action de la 3-[(Méthylthiothioxométhyl)amino]thiolane-1,1-dione implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut moduler l'activité de ces cibles en formant des liaisons covalentes ou par le biais d'interactions non covalentes. Cette modulation peut affecter diverses voies cellulaires, notamment celles impliquées dans la réponse au stress oxydatif et l'inflammation .
Applications De Recherche Scientifique
3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by forming covalent bonds or through non-covalent interactions. This modulation can affect various cellular pathways, including those involved in oxidative stress response and inflammation .
Comparaison Avec Des Composés Similaires
Composés similaires
3-[(4-Méthoxyphényl)amino]-1λ6-thiolane-1,1-dione : Ce composé partage la structure cyclique thiolane mais possède des substituants différents, ce qui conduit à un comportement chimique et à des applications distincts.
Unicité
Sa capacité à subir une variété de réactions chimiques et ses applications thérapeutiques potentielles en font un composé d'un intérêt significatif en recherche scientifique .
Propriétés
Formule moléculaire |
C6H11NO2S3 |
|---|---|
Poids moléculaire |
225.4 g/mol |
Nom IUPAC |
methyl N-(1,1-dioxothiolan-3-yl)carbamodithioate |
InChI |
InChI=1S/C6H11NO2S3/c1-11-6(10)7-5-2-3-12(8,9)4-5/h5H,2-4H2,1H3,(H,7,10) |
Clé InChI |
FJKMFNQRSXJZBP-UHFFFAOYSA-N |
SMILES canonique |
CSC(=S)NC1CCS(=O)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2-Ethoxybenzoyl)amino]propanoic acid](/img/structure/B12112388.png)



![2-Propanol, 1-amino-3-[3-methyl-4-(1-methylethyl)phenoxy]-](/img/structure/B12112405.png)


![5-(4-methoxyphenyl)-1,3-dimethyl-8,9-dihydro-7H-pyrimido[4,5-b]quinolin-10-ium-2,4,6-trione](/img/structure/B12112412.png)

![2-([(3,4-Dichlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B12112423.png)
![1H-Indol-6-amine, 1-methyl-4-[(phenylmethyl)thio]-](/img/structure/B12112436.png)

